molecular formula C27H40O5 B1250209 12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide

12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide

Cat. No. B1250209
M. Wt: 444.6 g/mol
InChI Key: TUHLUXIESILORF-ZWRXBZFVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide is a scalarane sesterterpenoid isolated from the marine sponge Hyrtios erectus that exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is an acetate ester, a secondary alcohol, a gamma-lactone, an organic heteropentacyclic compound and a scalarane sesterterpenoid.

Scientific Research Applications

Anticancer Potential

Scalarane sesterterpenoids, including 12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide, have shown significant potential in cancer research. A study by Zhou et al. (2020) on a similar compound, 12-Deacetyl-12-epi-Scalaradial, demonstrated its ability to induce apoptosis in cervical cancer HeLa cells through the MAPK/ERK pathway and modulation of the nuclear receptor Nur77. This suggests potential applications of similar scalarane sesterterpenoids in cancer therapy, especially targeting specific pathways like MAPK/ERK and nuclear receptors (Zhou et al., 2020).

Cytotoxic Activity

Research has indicated that scalarane sesterterpenoids possess strong cytotoxic activities. Phan et al. (2018) isolated compounds from the Bornean sponge Spongia sp., including scalarane sesterterpenoids, which showed strong cytotoxic activities against adult T-cell leukemia. This further supports the potential use of scalarane sesterterpenoids in developing treatments for various cancer types (Phan et al., 2018).

Synthesis and Chemical Studies

Scalarane sesterterpenoids have been the focus of synthesis and chemical studies, which are crucial for understanding their potential applications in medicine and other fields. Wang et al. (2011) described the stereoselective synthesis of 16-deacetoxy-12-epi-scalarafuran acetate, a closely related compound, highlighting the importance of these studies in unlocking the therapeutic potential of these compounds (Wang et al., 2011).

Antimicrobial Properties

Some scalarane sesterterpenoids have shown antimicrobial properties. For instance, Youssef et al. (2005) isolated a scalarane-type pentacyclic sesterterpene from the Red Sea sponge Hyrtios erecta, which displayed inhibitory activity against Mycobacterium tuberculosis. This suggests the potential application of scalarane sesterterpenoids in treating bacterial infections (Youssef et al., 2005).

Antitubercular Activity

properties

Product Name

12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide

Molecular Formula

C27H40O5

Molecular Weight

444.6 g/mol

IUPAC Name

[(4S,5aS,5bR,7aS,11aS,11bR,13R,13aR,13bS)-4-hydroxy-5b,8,8,11a,13a-pentamethyl-2-oxo-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-4H-phenanthro[1,2-g][1]benzofuran-13-yl] acetate

InChI

InChI=1S/C27H40O5/c1-15(28)31-21-14-19-25(4)10-7-9-24(2,3)18(25)8-11-26(19,5)20-13-17(29)16-12-22(30)32-23(16)27(20,21)6/h12,17-21,23,29H,7-11,13-14H2,1-6H3/t17-,18-,19+,20-,21+,23-,25-,26+,27+/m0/s1

InChI Key

TUHLUXIESILORF-ZWRXBZFVSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@@H]5C(=CC(=O)O5)[C@H](C4)O)C)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(=CC(=O)O5)C(C4)O)C)C)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide
Reactant of Route 2
Reactant of Route 2
12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide
Reactant of Route 3
12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide
Reactant of Route 4
12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide
Reactant of Route 5
12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide
Reactant of Route 6
12-O-acetyl-16-O-deacetyl-16-epi-scalarobutenolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.